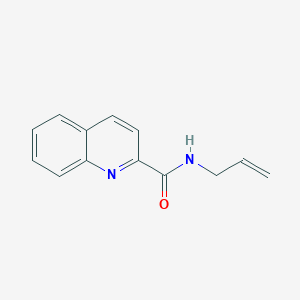

N-丙-2-烯基喹啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-prop-2-enylquinoline-2-carboxamide” is a compound that has been mentioned in the context of TRPA1 antagonists . TRPA1 is a member of the transient receptor potential channel family and is involved in the sensation of pain, cold, and other stimuli. The compound is also listed as a product offered by some chemical suppliers .

科学研究应用

Synthetic Polypeptides

N-allylquinoline-2-carboxamide could potentially be used in the synthesis of polypeptides. Polypeptides are fascinating materials with unique properties for various biological materials . They are often prepared from novel N-carboxyanhydride (NCA) monomers , and N-allylquinoline-2-carboxamide could potentially serve as such a monomer.

Anti-Proliferative Agents

Quinoline-carboxamide derivatives, including N-allylquinoline-2-carboxamide, have shown potential as anti-proliferative agents. They have been tested against various cell lines and have shown good anti-proliferative activities .

Apoptotic Inducers

In addition to their anti-proliferative properties, quinoline-carboxamide derivatives can also induce apoptosis, a process of programmed cell death. This makes them potential candidates for cancer treatments .

Pim-1 Kinase Inhibitors

Pim-1 kinase is a type of protein kinase that plays a key role in regulating cell survival and proliferation. Quinoline-carboxamide derivatives have shown potential as Pim-1 kinase inhibitors, which could make them useful in the treatment of various cancers .

Photosynthetic Electron Transport Inhibitors

Quinoline-2-carboxamides have been tested for their activity related to the inhibition of photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts . This suggests potential applications in the field of plant biology and agriculture.

Drug Delivery

Given their unique properties, N-allylquinoline-2-carboxamide and other similar compounds could potentially be used in drug delivery systems. Their ability to self-assemble and form stable structures could be leveraged to deliver drugs to specific targets in the body .

作用机制

Target of Action

N-allylquinoline-2-carboxamide, also known as N-prop-2-enylquinoline-2-carboxamide, is a compound that has been studied for its potential biological activities Similar compounds, such as arylcarboxamide derivatives, have been reported to exhibit anti-tubercular activity by targeting the mycobacterial membrane protein large 3 (mmpl3) .

Mode of Action

It can be inferred from related studies that the compound may interact with its targets, leading to changes in their function . For instance, arylcarboxamide derivatives have been shown to inhibit the MmpL3 protein, which is crucial for the survival of Mycobacterium tuberculosis .

Biochemical Pathways

It can be inferred from related studies that the compound may affect pathways related to the survival and proliferation of certain bacteria, such as mycobacterium tuberculosis .

Pharmacokinetics

Pharmacokinetic-pharmacodynamic (pk-pd) modeling is a crucial aspect of drug discovery and development, providing insights into a drug’s behavior in the body .

Result of Action

Related compounds, such as quinoline-carboxamide derivatives, have been reported to show good anti-proliferative activities against certain cell lines .

Action Environment

It is known that various factors, including ph, temperature, and the presence of other substances, can influence the action of a compound .

属性

IUPAC Name |

N-prop-2-enylquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-9-14-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h2-8H,1,9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLDKWMRKXTXMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=NC2=CC=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2572842.png)

![2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2572846.png)

![2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2572855.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide](/img/structure/B2572858.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2572859.png)